molecular formula C21H21N3O3S B2767458 N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034363-41-0

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No. B2767458
CAS RN: 2034363-41-0
M. Wt: 395.48
InChI Key: LNCNHXFJQYVEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with structural similarities to N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has demonstrated significant biological activities. For instance, studies have shown that derivatives containing isoxazole and isothiazole moieties exhibit synergetic effects with antitumor drugs in chemotherapy, particularly for brain tumors (A. Kletskov et al., 2018). This underscores the potential therapeutic applications of such compounds in enhancing the efficacy of existing cancer treatments.

Antimicrobial Activity

Compounds with structural components similar to this compound have been explored for their antimicrobial properties. Research has found that triazole derivatives, for instance, show significant activity against various microorganisms, including both bacteria and fungi (Ravinesh Mishra et al., 2010). These findings point to the potential of such compounds in the development of new antimicrobial agents.

Anticancer Potential

The investigation into novel 1,2,3-triazole derivatives for use against Mycobacterium tuberculosis has demonstrated significant antimicrobial activity with low cytotoxicity, suggesting a high therapeutic index for these compounds (N. Boechat et al., 2011). This research highlights the potential of structurally related compounds in treating mycobacterial infections effectively while minimizing adverse effects on human cells.

Drug Uptake and Distribution

Studies on carrier-mediated uptake mechanisms in human solid tumor and lymphoma cells for compounds like 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide reveal insights into how these compounds are absorbed by cancer cells, pointing to the role of specific transporters in facilitating drug entry into cells (T. Minematsu et al., 2009). Understanding these mechanisms is crucial for improving the efficacy of anticancer drugs by enhancing their cellular uptake and distribution.

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-23-19(13-28-14)15-3-2-4-17(11-15)24-21(25)16-5-8-22-20(12-16)27-18-6-9-26-10-7-18/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNHXFJQYVEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.